molecular formula C7H6Cl2 B125461 2,6-Dichlorotoluene CAS No. 118-69-4

2,6-Dichlorotoluene

Cat. No. B125461
CAS RN: 118-69-4
M. Wt: 161.03 g/mol
InChI Key: DMEDNTFWIHCBRK-UHFFFAOYSA-N
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Description

2,6-Dichlorotoluene is a chlorinated derivative of toluene with chlorine atoms substituted at the 2nd and 6th positions on the benzene ring. It is a compound of interest due to its potential as an intermediate in the synthesis of other chemicals, such as herbicides, aldehydes, and nitriles, which have various industrial applications.

Synthesis Analysis

The synthesis of chlorinated toluene derivatives can be challenging due to the difficulty in controlling the position of chlorine substitution. For instance, direct chlorination of toluene does not readily yield 2,6-dichlorotoluene. Instead, a multi-step process involving chlorination and hydrolysis has been used to synthesize related compounds, such as 2,3,5,6-tetrachlorotoluene, from p-toluene sulfonyl chloride . Similarly, 2,6-dichlorobenzaldehyde has been prepared from 6-chloro-2-nitrotoluene through a process of chlorination and hydrolysis under specific conditions .

Molecular Structure Analysis

The molecular structure and conformation of chlorinated toluenes are of interest due to their influence on the compound's reactivity and physical properties. The stable conformation of α,α,2,6-tetrachlorotoluene, a closely related compound, has been determined using a combination of proton NMR with natural abundance C-13 satellites and 2D correlation spectroscopy . These studies are supported by theoretical quantum chemistry calculations, which help in the correct assignment of chemical shifts and understanding the molecular arrangement.

Chemical Reactions Analysis

The reactivity of 2,6-dichlorotoluene in chemical reactions is significant for its transformation into other valuable chemicals. For example, the ammoxidation of 2,6-dichlorotoluene to 2,6-dichlorobenzonitrile is an industrially important reaction. The performance of various vanadium phosphorus oxide (VPO) catalysts in this reaction has been studied, with the P/V ratio playing a crucial role in catalytic properties. Promoted VPO catalysts have shown superior performance, significantly enhancing the yield of 2,6-dichlorobenzonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorotoluenes are essential for understanding their behavior in different environments and applications. The temperature dependence of the NQR frequencies and spin-lattice relaxation time of 2,6-dichlorotoluene has been investigated, suggesting a possible molecular arrangement and relaxation mechanism . Additionally, the molecular dynamics and dielectric relaxation process of dichlorotoluenes, including 2,6-dichlorotoluene, have been studied, with findings interpreted according to the Debye model .

Scientific Research Applications

1. Jet-Cooled 2,6-Dichlorobenzyl Radical Study

A study by Lee & Kim (2005) reported the generation of jet-cooled 2,6-dichlorobenzyl radical from 2,6-dichlorotoluene using a corona excited supersonic expansion. This process enabled the recording of the visible emission spectrum of the radical, which was analyzed in comparison with 2,6-dichlorotoluene and ab initio calculation (Lee & Kim, 2005).

2. Ammoxidation Process Research

Research by Chi et al. (1999) focused on the ammoxidation of 2,6-dichlorotoluene to produce 2,6-dichlorobenzonitrile, a key intermediate in organic synthesis. The study involved screening catalysts and finding optimum conditions for the reaction, discussing the effect of chlorine atoms at different positions on the reaction process (Chi et al., 1999).

3. Catalytic Conversion Studies

A study by Zhai et al. (2017) investigated the catalytic conversion of 2,5-dichlorotoluene over various catalysts, including the production of 2,6-dichlorotoluene. The research highlighted the role of catalyst acidity and metal type in the conversion process (Zhai et al., 2017).

4. Dielectric Relaxation Process Dynamics

Sorriso (1984) conducted a study on the molecular dynamics of 2,6-dichlorotoluene by measuring the complex dielectric permittivity in the GHz region. This research provided insights into the relaxation mechanism and molecular arrangement of dichlorotoluenes (Sorriso, 1984).

5. NMR Spectroscopy Analysis

Diehl et al. (1970) examined the proton magnetic resonance spectrum of 2,6-dichlorotoluene in a nematic phase. This study contributed to understanding the coupling between methyl protons and protons positioned off the rotation axis in 2,6-dichlorotoluene (Diehl et al., 1970).

Safety And Hazards

Inhalation or contact with 2,6-Dichlorotoluene may irritate or burn skin and eyes. Fire may produce irritating, corrosive, and/or toxic gases. Vapors may cause dizziness or suffocation. Runoff from fire control or dilution water may cause pollution . The substance is toxic to aquatic organisms. It is strongly advised not to let the chemical enter into the environment .

Future Directions

Current trends in the 2,6-Dichlorotoluene market include significant trends – technological innovations, and changing consumer preferences .

properties

IUPAC Name

1,3-dichloro-2-methylbenzene
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InChI

InChI=1S/C7H6Cl2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
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InChI Key

DMEDNTFWIHCBRK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1Cl)Cl
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Molecular Formula

C7H6Cl2
Record name 2,6-DICHLOROTOLUENE
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DSSTOX Substance ID

DTXSID3040697
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Molecular Weight

161.03 g/mol
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Physical Description

Liquid; mp = 2.8 deg C; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

198 °C @ 760 mm Hg, 198 °C
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Flash Point

82 °C
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Solubility

Soluble in chloroform, Insoluble in water., Solubility in water, g/100ml at 25 °C: (very poor)
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Density

1268.6 kg/cu m @ 20 °C, Liquid density = 1.254 g/cu cm at 20 °C, 1.28 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Pressure

0.35 [mmHg], Vapor pressure, Pa at 25 °C: 34
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Product Name

2,6-Dichlorotoluene

CAS RN

118-69-4
Record name 2,6-Dichlorotoluene
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Melting Point

25.8 °C, 2.8 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichlorotoluene
Reactant of Route 2
2,6-Dichlorotoluene
Reactant of Route 3
2,6-Dichlorotoluene
Reactant of Route 4
2,6-Dichlorotoluene
Reactant of Route 5
2,6-Dichlorotoluene
Reactant of Route 6
2,6-Dichlorotoluene

Citations

For This Compound
517
Citations
VN Kalevaru, B Lücke, A Martin - Catalysis Today, 2009 - Elsevier
Ammoxidation of 2,6-dichlorotoluene to 2,6-dichlorobenzonitrile is indeed an industrially important reaction for producing various commercially useful chemicals. In this contribution, …
Number of citations: 41 www.sciencedirect.com
S Mukhopadhyay, SB Chandalia - Organic Process Research & …, 1999 - ACS Publications
An alternative manufacturing process scheme was developed for 2,6-dichlorotoluene, 2,6-dichloroaniline, and 2,6-dichlorophenol, involving oxidative chlorination after protection of the …
Number of citations: 19 pubs.acs.org
N Dropka, VN Kalevaru, A Martin, D Linke, B Lücke - Journal of Catalysis, 2006 - Elsevier
The kinetics of the vapour-phase ammoxidation of 2,6-dichlorotoluene (DCT) to 2,6-dichlorobenzonitrile (DCBN) over a vanadium phosphorus oxide (VPO) catalyst was investigated. In …
Number of citations: 28 www.sciencedirect.com
V Krishnakumar, K Mangaiarkkarasi… - … Acta Part A: Molecular …, 2013 - Elsevier
In the present work, we reported a combined experimental and theoretical study on molecular structure and vibrational analysis of 2,6-dichlorotoluene (DCT) and 2-chloro-6-…
Number of citations: 6 www.sciencedirect.com
N Dropka, Q Smejkal, VN Kalevaru, A Martin - Applied Catalysis A: General, 2008 - Elsevier
The scaling-up of the gas phase catalytic ammoxidation of 2,6-dichlorotoluene (DCT) to 2,6-dichlorobenzonitrile (DCBN) over vanadium phosphate catalyst in a pilot plant was …
Number of citations: 16 www.sciencedirect.com
DJ Craik, RM Drew, I Kyratzis, ID Rae… - Australian journal of …, 1986 - CSIRO Publishing
Three series of selectively deuterated toluenes, 2-chlorotoluenes and 2,6-dichlorotoluenes have been synthesized, and their methyl group 1H nmr relaxation pathways have been …
Number of citations: 5 www.publish.csiro.au
X Zhu, Y Fu, H Yin, A Wang, X Hou - Reaction Kinetics, Mechanisms and …, 2016 - Springer
Catalytic chlorination of 2-chlorotoluene (OCT) with Cl 2 to dichlorotoluene (DCT) over metal chlorides and Lewis acid ionic liquids was investigated. The catalytic activities of the metal …
Number of citations: 6 link.springer.com
X Li, N Guo, S Yang, C Huang - Materials Chemistry and Physics, 2021 - Elsevier
V-Ti-O nanocomposite was synthesized via a one-step hydrothermal decomposition of oxalate-vanadium and -titanium complex solution. Various characterization results have showed …
Number of citations: 7 www.sciencedirect.com
X Li, H Hu, P Chen, F Chen, S Yang - Molecular Catalysis, 2021 - Elsevier
Vanadium composite different metal oxides such as VAlO, VTiO, VFeO and VWO were synthesized via a one-pot hydrothermal approach and subsequent annealing treatment, and used …
Number of citations: 2 www.sciencedirect.com
P Diehl, CL Khetrapal, W Niederberger… - Journal of Magnetic …, 1970 - Elsevier
The proton magnetic resonance spectrum of 2,6-dichlorotoluene has been studied in the nematic phase of a I : 1 mixture by weight of 4-methoxybenzylidene 4-amino-α-methyl cinnamic …
Number of citations: 12 www.sciencedirect.com

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